Product packaging for 4-bromo-1-tert-butyl-1H-imidazole(Cat. No.:)

4-bromo-1-tert-butyl-1H-imidazole

Cat. No.: B15301521
M. Wt: 203.08 g/mol
InChI Key: KRRUJKDKOLRUES-UHFFFAOYSA-N
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Description

4-bromo-1-tert-butyl-1H-imidazole is a useful research compound. Its molecular formula is C7H11BrN2 and its molecular weight is 203.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11BrN2 B15301521 4-bromo-1-tert-butyl-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

IUPAC Name

4-bromo-1-tert-butylimidazole

InChI

InChI=1S/C7H11BrN2/c1-7(2,3)10-4-6(8)9-5-10/h4-5H,1-3H3

InChI Key

KRRUJKDKOLRUES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(N=C1)Br

Origin of Product

United States

Contextualization Within Halogenated N Substituted Imidazole Chemistry

Halogenated imidazoles are cornerstone reagents in organic synthesis. The introduction of a halogen atom onto the imidazole (B134444) ring serves two primary purposes: it electronically modifies the ring system and provides a reactive "handle" for further molecular elaboration. Bromine, in particular, is a versatile substituent. The carbon-bromine bond is stable enough for the compound to be isolated and stored, yet reactive enough to participate in a wide array of chemical transformations.

The chemistry of 4-bromo-1-tert-butyl-1H-imidazole is best understood by analogy to similarly structured compounds, such as 4-bromo-1-tosyl-1H-imidazole. This related compound is known to be a versatile intermediate in the synthesis of complex organic molecules. The bromine atom at the 4-position can be readily displaced by various nucleophiles or participate in powerful palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. This reactivity allows for the strategic formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at a specific position on the imidazole core.

Furthermore, the presence of a substituent on one of the ring nitrogens, as in N-substituted imidazoles, prevents unwanted side reactions and directs the regioselectivity of further substitutions on the ring. sigmaaldrich.com The chemistry of related halogenated heterocycles, such as 4-halopyrazoles, also demonstrates the utility of the C-Br bond in palladium- and copper-catalyzed coupling reactions to form new C-N bonds with various amines. researchgate.net This established reactivity underscores the potential of this compound as a key precursor for a diverse range of highly substituted imidazole derivatives.

Significance of the 1 Tert Butyl Moiety in Heterocyclic Systems

The N-substituent on an imidazole (B134444) ring profoundly influences its physical and chemical properties. The 1-tert-butyl group is particularly significant due to its distinct steric and electronic characteristics.

First and foremost, the tert-butyl group is sterically demanding. This bulk can serve several purposes. It can shield the adjacent C2 and C5 positions of the imidazole ring, thereby directing incoming reagents to other sites. This steric hindrance is a well-established principle in organic chemistry, where bulky groups are known to influence reaction outcomes, for example by dictating conformational preferences in cyclic systems. stackexchange.com In the context of catalysis, the steric profile of tert-butyl groups can be advantageous; tert-butylamine (B42293), for instance, has been shown to be an effective additive in nickel-catalyzed cross-coupling reactions, where its size facilitates efficient ligand exchange and catalytic turnover. acs.orgchemrxiv.org

Second, the tert-butyl group is an electron-donating alkyl group. This electronic effect increases the electron density of the imidazole ring, which can modulate its reactivity in electrophilic substitution reactions. Finally, the tert-butyl group significantly increases the lipophilicity (fat-solubility) of the molecule. This property enhances its solubility in common organic solvents used in synthesis, facilitating reaction setup and purification. This increased lipophilicity is also a critical parameter in medicinal chemistry, as it can influence how a molecule interacts with biological membranes and protein targets.

Overview of Research Paradigms and Synthetic Utility

Direct Bromination Approaches and Regioselectivity on Imidazole (B134444) Scaffolds

One of the most straightforward methods for synthesizing this compound involves the direct bromination of the 1-tert-butyl-1H-imidazole precursor. The success of this approach hinges on controlling the regioselectivity of the electrophilic substitution on the imidazole ring.

The imidazole ring is an electron-rich aromatic system, susceptible to electrophilic attack. However, the positions on the ring (C2, C4, and C5) exhibit different levels of reactivity. The presence of the bulky tert-butyl group at the N-1 position significantly influences where the incoming electrophile, in this case, bromine, will add.

Electrophilic bromination is a common method for preparing aryl bromides. nih.gov For imidazole systems, various brominating agents can be employed. N-Bromosuccinimide (NBS) is a frequently used reagent for the selective bromination of aromatic and heteroaromatic compounds. nih.govyoutube.com The reaction is often performed in a suitable solvent, and the conditions can be tuned to favor the desired isomer. For instance, the selective monobromination of a substituted imidazole at the 5-position has been achieved using a slight excess of NBS at low temperatures. youtube.com Radical bromination with NBS can also lead to selective bromination at the C2 position under specific conditions. youtube.com The choice of solvent and the potential use of a catalytic amount of acid can also influence the reactivity of the brominating agent and the outcome of the reaction. youtube.com

The regioselectivity of electrophilic bromination on N-substituted imidazoles is directed by the electronic properties and steric hindrance of the substituent. The N-tert-butyl group is primarily an electron-donating group through induction, which activates the imidazole ring towards electrophilic attack. The most electron-rich position and the site most susceptible to attack is typically the C5 position, followed by C4 and then C2. However, steric hindrance from the bulky tert-butyl group can disfavor substitution at the adjacent C2 and C5 positions, potentially making the C4 position a favorable site for substitution.

Table 1: Electrophilic Bromination Conditions for Imidazoles

Brominating AgentTypical SolventsCatalyst/AdditiveKey Considerations for Regioselectivity
N-Bromosuccinimide (NBS)Acetonitrile, Dichloromethane, Carbon TetrachlorideSilica Gel, Acid (e.g., HCl)Generally mild and selective. Temperature and activators can influence the position of bromination. nih.govyoutube.com
Molecular Bromine (Br₂)Acetic Acid, DichloromethaneLewis Acids (e.g., FeBr₃)Highly reactive; can lead to multiple brominations if not controlled.
1,3-dibromo-5,5-dimethylhydantoinVarious organic solventsNone typically requiredOffers an alternative to NBS, though regioselectivity can be less predictable. nih.gov

While the tert-butyl group in the target molecule is a permanent substituent, the principles of using N-protecting groups are crucial in imidazole chemistry for directing reactions and synthesizing key intermediates. jocpr.com The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines and nitrogen-containing heterocycles. fishersci.co.ukorganic-chemistry.org

A relevant synthetic intermediate is tert-butyl 4-bromo-1H-imidazole-1-carboxylate. nih.govsigmaaldrich.com This compound features a Boc group on the imidazole nitrogen. The synthesis of this intermediate typically involves two steps:

N-Boc Protection: Imidazole is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the absence of a solvent or in a solvent like THF, to yield tert-butyl 1H-imidazole-1-carboxylate. researchgate.netnih.gov

Bromination: The N-Boc protected imidazole is then brominated. The bulky and electron-withdrawing Boc group alters the reactivity and directing effects within the ring, often leading to specific regiochemical outcomes.

The Boc group can be subsequently removed under acidic conditions or via other specific methods. arkat-usa.org While direct conversion of the N-Boc group to an N-tert-butyl group is not a standard transformation, the synthesis of tert-butyl 4-bromo-1H-imidazole-1-carboxylate is significant as it provides a stable, protected version of 4-bromoimidazole that can be used in further synthetic steps.

De Novo Synthesis of the Imidazole Ring Incorporating Bromine and tert-Butyl Moieties

An alternative to modifying an existing imidazole is to construct the ring from acyclic precursors that already contain the required tert-butyl and bromo functionalities, or precursors thereof. This approach offers high regiochemical control as the substitution pattern is determined by the choice of starting materials.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. ingentaconnect.com The Radziszewski imidazole synthesis is a classic four-component reaction that can be adapted to produce highly substituted imidazoles. nih.govnih.gov The general reaction involves a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and a source of ammonia (B1221849) (like ammonium (B1175870) acetate). rsc.orgresearchgate.net

To synthesize this compound via an MCR, one could hypothetically use:

Amine: Tert-butylamine, to introduce the N-1 substituent.

Aldehyde & Dicarbonyl: A combination that introduces the C2, C4, and C5 carbons. To incorporate the bromine at the C4 (or C5) position, a bromo-substituted dicarbonyl compound or aldehyde would be necessary. For example, a bromo-substituted glyoxal (B1671930) derivative could serve as the dicarbonyl component. Microwave-assisted protocols have been shown to improve the efficiency of such MCRs for creating libraries of substituted imidazoles. nih.gov

Table 2: Components for a Hypothetical Radziszewski Synthesis of the Target Compound

Role in Imidazole RingRequired PrecursorSpecific Moiety
N-1Primary Aminetert-Butylamine
C-4 and C-51,2-Dicarbonyl CompoundA bromo-substituted glyoxal or similar diketone
C-2AldehydeFormaldehyde or another simple aldehyde
N-3Ammonia SourceAmmonium acetate

[3+2] Cycloaddition reactions provide another robust strategy for the de novo synthesis of the imidazole core. The van Leusen imidazole synthesis is a well-known example, reacting a tosylmethyl isocyanide (TosMIC) with an aldimine. nih.govorganic-chemistry.org The aldimine is typically formed in situ from a primary amine and an aldehyde. organic-chemistry.org

For the synthesis of this compound, the required precursors would be:

Aldimine: Formed from tert-butylamine and an appropriate aldehyde.

TosMIC derivative: A bromo-substituted TosMIC would be needed to introduce the bromine atom at the C4 position of the resulting imidazole.

The reaction proceeds via a base-induced cycloaddition, followed by the elimination of p-toluenesulfinic acid to form the aromatic imidazole ring. organic-chemistry.org Other cycloaddition strategies, such as those employing copper-catalysis or starting from 2H-azirines, also offer pathways to substituted imidazoles and could potentially be adapted for this specific target. organic-chemistry.orgacs.orgrsc.org

Functional Group Interconversions and Derivatization from Precursor Imidazoles

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. ub.edusolubilityofthings.comimperial.ac.uk This approach can be applied to the synthesis of this compound by starting with a different, more accessible 1-tert-butyl-imidazole derivative.

A plausible FGI strategy could involve selective debromination. For example, a synthetic route could be designed to first produce 1-tert-butyl-2,4,5-tribromo-1H-imidazole. Subsequent reaction steps could then be employed to selectively remove the bromine atoms at the C2 and C5 positions, leaving the desired C4-bromo isomer. A similar strategy involving the selective debromination of a dibromo-imidazole intermediate using a Grignard reagent has been described in patent literature for a related compound. google.com This highlights the viability of using poly-halogenated imidazoles as precursors that can be selectively de-halogenated to yield the target product.

Another potential FGI route could start from 1-tert-butyl-1H-imidazole-4-carboxylic acid or its ester. The carboxylic acid functional group could then be converted to a bromine atom, for example, through a variation of the Hunsdiecker reaction. Such transformations, while less common for imidazoles, are established in principle for aromatic systems.

Introduction of the tert-Butyl Group at the N1 Position

The N-alkylation of the imidazole ring with a tert-butyl group presents a significant steric challenge. The regioselectivity of this alkylation on an unsymmetrical imidazole is influenced by the reaction conditions, particularly the presence or absence of a base. otago.ac.nz

In neutral, non-basic conditions (an S_E2' process), the reaction is often governed by the tautomeric equilibrium of the imidazole. For imidazoles with electron-withdrawing substituents, the 4-substituted tautomer tends to be dominant. Even if this tautomer is less reactive, its higher concentration can dictate the final product ratio. otago.ac.nz

In basic media, the imidazole is deprotonated to form an anion, and the subsequent alkylation (an S_E2cB process) is governed by electronic and steric factors. otago.ac.nz Electron-withdrawing groups at the 4(5)-position deactivate the adjacent nitrogen, directing the incoming electrophile to the more remote nitrogen atom. otago.ac.nz However, the substantial size of the tert-butyl group plays a crucial role, favoring substitution at the less sterically hindered nitrogen. otago.ac.nzmonmouthcollege.edu The synthesis of the precursor 1-tert-butylimidazole often involves reacting imidazole with a tert-butylating agent. nih.gov For instance, reacting imidazole with di-tert-butyl dicarbonate (Boc₂O) can yield the N-Boc protected imidazole, which can then be processed further. nih.gov

Table 1: Factors Influencing N-Alkylation Regioselectivity of Imidazoles otago.ac.nz
FactorEffect on N-AlkylationGoverning Principle
Reaction Medium In neutral conditions, tautomerism is key. In basic conditions, the imidazole anion reacts.SE2' vs. SE2cB kinetics
Electronic Effects Electron-withdrawing groups direct alkylation to the more remote nitrogen in basic media.Inductive effects of substituents
Steric Hindrance Bulky substituents on the ring and bulky alkylating agents favor reaction at the less hindered nitrogen.Minimization of steric strain
Tautomerism In neutral media, the most stable tautomer may preferentially react, even if it is the less reactive one.Tautomeric equilibrium (KT)

Bromination of Pre-formed 1-tert-butyl-1H-imidazoles

Once 1-tert-butyl-1H-imidazole is formed, the next step is regioselective bromination. The most common reagent for this transformation is N-Bromosuccinimide (NBS). The reaction is typically performed in a suitable solvent, and the conditions can be controlled to favor mono-bromination at the desired position. youtube.com

The electronic properties of the imidazole ring direct electrophilic substitution. The C4 and C5 positions are generally more susceptible to electrophilic attack than the C2 position. In the case of 1-substituted imidazoles, treatment with a reagent like NBS can lead to selective bromination. For example, a substituted imidazole can be selectively mono-brominated at the C5 position using a slight excess of NBS at controlled temperatures (e.g., 15°C). youtube.com The choice of solvent and temperature is critical to control selectivity and prevent the formation of di- or tri-brominated byproducts. youtube.com

Catalytic Approaches in the Synthesis of Brominated N-Alkyl Imidazoles

Modern synthetic strategies increasingly rely on catalytic methods to improve efficiency, selectivity, and environmental footprint. Both transition metal catalysis and organocatalysis have been applied to the synthesis and functionalization of imidazole derivatives.

Transition Metal-Catalyzed Imidazole Ring Formation and Functionalization

Transition metals like palladium, copper, and nickel are powerful catalysts for forming and functionalizing heterocyclic rings. beilstein-journals.orgresearchgate.net These methods often involve C-H bond activation or cross-coupling reactions, which allow for the direct introduction of substituents onto the imidazole core. researchgate.netresearchgate.net

Palladium and Copper Catalysis: Palladium and copper catalysts are widely used in cross-coupling reactions (like Suzuki, Heck, and Sonogashira) and C-H functionalization. researchgate.netmdpi.com For instance, Pd/Cu catalyzed intramolecular C-arylation has been used to create fused imidazole rings from precursors assembled via other methods. mdpi.com These catalysts enable the direct and efficient production of highly functionalized imidazoles. beilstein-journals.org

Nickel Catalysis: Nickel-based catalysts have emerged as a cost-effective alternative for C-H functionalization. The first nickel-catalyzed C-H arylations and alkenylations of imidazoles with phenol (B47542) derivatives have been reported, using a Ni(OTf)₂/dcype catalytic system in a t-amyl alcohol solvent. researchgate.netnih.gov This system is also effective for coupling imidazoles with chloroarenes, offering a direct route to complex substituted imidazoles without the need to pre-functionalize the ring with halogens. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Imidazole Functionalization
Metal Catalyst SystemReaction TypeKey FeaturesReference
CuI-bipyridineCyclizationOne-pot process for forming functionalized imidazo[1,2-a]pyridines at room temperature. beilstein-journals.org
Ni(OTf)₂/dcypeC-H Arylation/AlkenylationCouples imidazoles with phenol derivatives and chloroarenes; uses a tertiary alcohol as solvent. researchgate.netnih.gov
Pd/CuIntramolecular C-ArylationUsed in tandem with other reactions (e.g., van Leusen) to form fused imidazole systems. mdpi.com

Organocatalysis in N-Alkylation and Halogenation

Organocatalysis offers a metal-free alternative for synthesizing and modifying imidazoles. These methods often employ small organic molecules or functionalized materials as catalysts.

For N-alkylation, base-catalyzed processes are common. Alkaline carbons, particularly those containing cesium, have been shown to be effective catalysts for the N-alkylation of imidazole with alkyl halides in dry media, producing high yields of N-alkylated products. researchgate.net Another metal-free approach involves using additives like 1,4-diazabicyclo[2.2.2]octane (DABCO) to promote the aza-Michael addition of imidazole to activated alkenes, such as those derived from Morita–Baylis–Hillman (MBH) alcohols. beilstein-journals.org For the synthesis of the imidazole ring itself, multicomponent reactions can be catalyzed by systems like HBF₄–SiO₂, which has been identified as a standout catalyst for producing both tri- and tetrasubstituted imidazoles. rsc.org

Considerations for Scalable Synthesis and Process Optimization

Transitioning a synthetic route from the laboratory bench to industrial-scale production requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, and high yield. The synthesis of this compound, as a potential building block for active pharmaceutical ingredients (APIs), is subject to these rigorous considerations. thieme.de

Process optimization often involves moving from traditional batch processing to continuous flow synthesis. Flow chemistry offers several advantages for process intensification, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher consistency and yield. amazonaws.com A continuous flow setup typically involves pumping reagent streams through mixers and heated reactors, allowing for precise control over residence time, temperature, and stoichiometry. amazonaws.com This approach has been successfully applied to the synthesis of 4-substituted imidazoles, demonstrating its potential for the efficient and scalable production of compounds like this compound. amazonaws.com

Cross-Coupling Reactions at the C4-Bromine Position

The bromine atom at the C4 position serves as a versatile handle for the introduction of a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C4 position. The general reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. orgsyn.org

Key Components for Suzuki-Miyaura Coupling:

ComponentExamplesPurpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligandFacilitates the cross-coupling reaction.
Organoboron Reagent Arylboronic acids, arylboronic estersSource of the new carbon substituent.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent and facilitates the catalytic cycle.
Solvent Toluene, Dioxane, THF, DMF/WaterProvides the medium for the reaction.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored depending on the specific boronic acid used.

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction, catalyzed by a combination of palladium and copper complexes, enables the direct alkynylation of the C4 position of this compound. The reaction is believed to proceed via a catalytic cycle involving the palladium-catalyzed activation of the C-Br bond and a copper-acetylide intermediate. nih.gov The introduction of an alkyne moiety is valuable for the synthesis of precursors for pharmaceuticals and functional materials. nih.gov

Typical Conditions for Sonogashira Coupling:

ComponentExample ReagentsRole
Palladium Catalyst PdCl₂(PPh₃)₂Primary catalyst for the coupling.
Copper (I) Co-catalyst CuIFacilitates the formation of the copper-acetylide.
Base Triethylamine (TEA), Diisopropylamine (DIPA)Acts as both a base and a solvent.
Terminal Alkyne Phenylacetylene, 1-hexyneThe source of the alkynyl group.

Recent advancements have also led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain synthetic contexts to avoid potential side reactions or copper contamination in the final product. organic-chemistry.org

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. This method offers a powerful alternative for C-C bond formation at the C4 position of this compound. Organozinc reagents are known for their high reactivity and functional group tolerance. In some cases, terminal alkynes can be converted in situ to alkynylzinc derivatives, which then participate in the palladium-catalyzed cross-coupling with aryl electrophiles. organic-chemistry.org

General Components of Negishi Coupling:

ComponentDescription
Organozinc Reagent Prepared from the corresponding organolithium or Grignard reagent and a zinc halide (e.g., ZnCl₂).
Palladium or Nickel Catalyst Typically a Pd(0) or Ni(0) complex, often generated in situ.
Substrate This compound.
Solvent Anhydrous ethereal solvents such as THF or dioxane are commonly used.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction provides a direct route to 4-amino-1-tert-butyl-1H-imidazole derivatives, which are important substructures in medicinal chemistry. The reaction is known for its broad substrate scope, allowing the coupling of a wide variety of primary and secondary amines. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. libretexts.org

Representative Buchwald-Hartwig Amination Systems:

Catalyst/Ligand SystemBaseSolvent
Pd₂(dba)₃ / BINAPNaOtBuToluene
Pd(OAc)₂ / XPhosK₂CO₃t-BuOH
Pd(OAc)₂ / DavePhosK₃PO₄Dioxane

The development of specialized phosphine (B1218219) ligands has been instrumental in expanding the scope and efficiency of the Buchwald-Hartwig amination. organic-chemistry.org

The Stille coupling utilizes an organotin reagent to couple with an organohalide under palladium catalysis. This method can be applied to introduce various carbon-based fragments onto the C4 position of the imidazole ring. While effective, the toxicity of organotin compounds necessitates careful handling and purification procedures.

Other notable organometallic cross-coupling reactions that could be employed for the functionalization of this compound include:

Hiyama Coupling: Utilizes organosilicon compounds in the presence of a fluoride (B91410) source.

Kumada Coupling: Employs Grignard reagents (organomagnesium halides) and is typically catalyzed by nickel or palladium complexes.

These methods provide a diverse toolbox for the synthetic chemist to modify the imidazole core. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) on the Imidazole Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups. The imidazole ring itself is electron-deficient, which can facilitate SNAr reactions, particularly at positions activated by the ring nitrogen atoms.

In the case of this compound, the bromine atom can potentially be displaced by strong nucleophiles. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex, followed by the expulsion of the bromide leaving group. mdpi.com The rate of reaction is influenced by the strength of the nucleophile, the nature of the solvent, and the electronic properties of the imidazole ring. frontiersin.org

A general procedure for an SNAr reaction could involve dissolving the amine and this compound in a polar aprotic solvent like ethanol, followed by the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to facilitate the reaction. mdpi.com The reaction progress is monitored until completion, after which the product is isolated through extraction and purified by chromatography. mdpi.com The reactivity in SNAr reactions is often lower compared to the more synthetically utilized cross-coupling reactions for aryl bromides.

An in-depth analysis of the chemical reactivity and mechanistic pathways of this compound reveals a versatile substrate for various organic transformations. This article focuses on its behavior in nucleophilic substitution, organometallic generation, electrophilic substitution, and radical reactions.

Advanced Applications of 4 Bromo 1 Tert Butyl 1h Imidazole As a Synthetic Building Block

Construction of Complex Polysubstituted Imidazoles

The synthesis of polysubstituted imidazoles is of significant interest due to their prevalence in biologically active compounds. rsc.org 4-bromo-1-tert-butyl-1H-imidazole serves as an excellent starting material for creating such complex structures. The bromine atom at the 4-position provides a handle for various cross-coupling reactions, while the tert-butyl group at the 1-position offers steric protection and influences the regioselectivity of reactions.

One common strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the C4 position of the imidazole (B134444) ring. For instance, the Suzuki coupling with arylboronic acids can be employed to synthesize 4-aryl-1-tert-butyl-1H-imidazoles. The reaction conditions for these transformations are often mild and tolerant of various functional groups, making this a highly versatile method.

Furthermore, the development of one-pot, multi-component reactions has provided efficient pathways to polysubstituted imidazoles. nih.govresearchgate.net These methods often involve the condensation of aldehydes, amines, and a 1,2-dicarbonyl compound, sometimes facilitated by a catalyst. nih.govresearchgate.net While not directly starting from this compound, the principles of these reactions can be adapted. For example, a pre-functionalized aldehyde or amine component could be used in conjunction with a simpler imidazole core, or a subsequent functionalization of a synthesized polysubstituted imidazole could be performed.

The synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles has been achieved through various catalytic systems, including the use of γ-Fe2O3-SO3H as a magnetic nanoparticle-supported catalyst. researchgate.net This highlights the ongoing research into efficient and environmentally friendly methods for constructing these complex imidazole derivatives.

Table 1: Examples of Polysubstituted Imidazoles Synthesized from Imidazole Precursors

EntryImidazole DerivativeSynthetic MethodCatalyst/ReagentReference
12,4,5-Trisubstituted imidazolesOne-pot condensationγ-Fe2O3-SO3H researchgate.net
21,2,4,5-Tetrasubstituted imidazolesOne-pot condensationγ-Fe2O3-SO3H researchgate.net
32,4(5)-Disubstituted imidazolesOne-pot oxidation-condensationHBr/DMSO acs.org
42,4,5-Trisubstituted imidazolesBromination followed by Suzuki couplingNBS, Pd catalyst acs.org

Synthesis of Fused Heterocyclic Systems

The imidazole ring is a key component of many fused heterocyclic systems, which are of great interest in medicinal chemistry and materials science. rsc.org this compound can be a crucial starting material for the synthesis of these complex structures. The bromine atom allows for intramolecular cyclization reactions to form fused rings.

For example, by introducing a suitable functional group at the C5 position (often via lithiation followed by electrophilic quench), an intramolecular reaction with the bromo-substituent can lead to the formation of a new ring fused to the imidazole core. The specific type of fused system will depend on the nature of the introduced functional group and the reaction conditions employed.

Recent research has focused on the synthesis of various fused imidazole systems, such as imidazo[1,2-a]pyridines and phenanthro[9,10-d]imidazoles. rsc.orgacs.org While these examples may not directly utilize this compound, the synthetic strategies employed, such as the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, demonstrate the potential for creating diverse fused systems from appropriately substituted imidazole precursors. acs.org

The synthesis of imidazole-fused 1,4-benzoxazepines has been achieved through 7-exo-dig cyclizations, showcasing another powerful strategy for constructing fused heterocyclic systems. nih.gov This approach involves the base-mediated cyclization of a substrate containing both an imidazole ring and an alkyne functionality.

Precursor for Advanced Chemical Scaffolds in Organic Synthesis

Beyond the direct synthesis of substituted and fused imidazoles, this compound serves as a precursor for more advanced and versatile chemical scaffolds. The ability to selectively functionalize the imidazole ring at different positions allows for the creation of unique molecular frameworks that can be further elaborated into a wide range of target molecules.

One important application is the use of this compound in the preparation of organometallic reagents. For instance, metal-halogen exchange reactions can be used to generate a lithiated or magnesiated imidazole species at the 4-position. These organometallic intermediates can then react with a variety of electrophiles to introduce new functional groups. The tert-butyl group plays a crucial role here by preventing N-deprotonation and directing the metalation to the C4 position.

The resulting functionalized imidazoles can then be used as key building blocks in the total synthesis of complex natural products and pharmaceuticals. The imidazole moiety is a common feature in many biologically active molecules, and the ability to introduce it in a controlled and efficient manner is of great value to synthetic chemists. chemimpex.comguidechem.com

Methodologies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.gov This approach allows for the rapid generation of analogs with improved properties without the need to re-synthesize the entire molecule from scratch.

This compound can be a valuable tool in LSF strategies. The bromine atom provides a site for selective modification through cross-coupling reactions. For example, a complex molecule containing a boronic acid or ester group could be coupled with this compound to introduce an imidazole moiety.

Conversely, a complex molecule could be synthesized with a 1-tert-butyl-1H-imidazol-4-yl group already incorporated. The bromine atom at the 4-position of a separate this compound molecule could then be used as a handle to introduce further diversity through cross-coupling reactions, with the resulting fragment then being attached to the complex molecule.

The development of C-H functionalization methodologies has further expanded the possibilities for LSF. nih.gov These reactions allow for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, often with high regioselectivity. While direct C-H functionalization of this compound itself may be challenging due to the presence of multiple C-H bonds, the imidazole ring can act as a directing group to facilitate C-H activation at other positions in a larger molecule.

Spectroscopic and Computational Elucidation of 4 Bromo 1 Tert Butyl 1h Imidazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone for the structural determination of 4-bromo-1-tert-butyl-1H-imidazole in solution and the solid state.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the covalent framework of the molecule. researchgate.netipb.pt

¹H NMR: The proton spectrum is expected to show distinct signals for the two protons on the imidazole (B134444) ring and a singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts of the ring protons are influenced by the electronegativity of the adjacent nitrogen and bromine atoms.

¹³C NMR: The carbon spectrum will display signals for the three unique carbons of the imidazole ring and the two distinct carbons of the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons). researchgate.net

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings. youtube.com For this compound, a cross-peak would be observed between the two protons on the imidazole ring, confirming their scalar coupling and spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It allows for the definitive assignment of the imidazole ring carbons that bear a hydrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound.

Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
H2~7.5-C4, C5
H5~7.0-C2, C4, C(CH₃)₃
C2-~138H5
C4-~105H2, H5
C5-~120H2, C(CH₃)₃
C(CH₃)₃-~60H(t-Bu)
C(CH₃)₃1.6~30C(CH₃)₃, C5

Solid-state NMR (ssNMR) provides structural information about the molecule in its crystalline or amorphous solid form. Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR are particularly useful. nih.govresearchgate.net Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural data. researchgate.net ssNMR can identify the presence of different polymorphs (different crystalline forms) or tautomers in the bulk material, which may not be observable in solution. nih.gov For halogen-bonded systems, ssNMR is a powerful tool for probing the nature of noncovalent interactions. researchgate.net

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions or metabolic pathways. wikipedia.org In mechanistic studies involving this compound, deuterium (B1214612) (²H) can be used as a label. researchgate.netresearchgate.net For instance, if a reaction is proposed to involve the abstraction of a proton from the imidazole ring, synthesizing a deuterium-labeled version of the molecule (e.g., 4-bromo-1-tert-butyl-2-deuterio-1H-imidazole) would allow researchers to follow the fate of the deuterium atom. acs.orgbeilstein-journals.org The presence or absence of the deuterium label in the products, confirmed by NMR or mass spectrometry, can provide definitive evidence for or against a proposed reaction mechanism. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound and for studying its gas-phase ion chemistry. HRMS provides a highly accurate mass measurement, which can be used to calculate the molecular formula. The presence of bromine is readily identified by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

Analysis of the fragmentation patterns in the mass spectrum provides structural information. Upon ionization, the molecular ion can undergo fragmentation through various pathways. For this compound, characteristic fragmentation would likely involve:

Loss of a tert-butyl group: A prominent fragmentation pathway is often the cleavage of the bond between the imidazole nitrogen and the tert-butyl group, leading to the formation of a stable tert-butyl cation or the loss of a tert-butyl radical.

Loss of bromine: Cleavage of the C-Br bond can occur, leading to a fragment corresponding to the 1-tert-butyl-1H-imidazolyl cation.

Ring cleavage: The imidazole ring itself can fragment, although this often requires higher energy. researchgate.net

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound (C₈H₁₁BrN₂).

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment IdentityProposed Neutral Loss
214216[C₈H₁₁BrN₂]⁺˙ (Molecular Ion)-
157159[C₄H₂BrN₂]⁺C₄H₉˙ (tert-butyl radical)
135-[C₈H₁₁N₂]⁺Br˙ (bromine radical)
57-[C₄H₉]⁺C₄H₂BrN₂˙

X-ray Crystallography for Absolute Stereochemistry and Intermolecular Interactions in Solid State

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state by mapping electron density in a single crystal. This technique yields precise data on bond lengths, bond angles, and torsion angles. For this compound, which is achiral, crystallography confirms the planar geometry of the imidazole ring and the conformation of the tert-butyl group relative to the ring.

Furthermore, the crystal packing reveals details about intermolecular interactions. While specific crystallographic data for this exact compound is not widely published, analysis of similar structures, such as tert-butyl 4-formyl-1H-imidazole-1-carboxylate, shows that imidazole derivatives can form extended networks through weak intermolecular C-H···O or C-H···N hydrogen bonds. nih.gov In the case of this compound, potential interactions could include C-H···N hydrogen bonds, C-H···Br interactions, or π-π stacking between imidazole rings, depending on the packing arrangement. nih.gov

Table 3: Representative Crystallographic Data for a Related Substituted Imidazole.

ParameterValue
Compoundtert-Butyl 4-formyl-1H-imidazole-1-carboxylate nih.gov
Crystal SystemTriclinic nih.gov
Space GroupP-1 nih.gov
Key InteractionsC-H···O hydrogen bonds, π-π stacking nih.gov
Centroid-Centroid Distance3.672 (4) Å nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. semanticscholar.org Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for structural confirmation. nih.gov

For this compound, the key vibrational modes include:

C-H stretching: Aliphatic C-H stretches from the tert-butyl group are expected in the 2950-2850 cm⁻¹ region. Aromatic C-H stretches from the imidazole ring will appear above 3000 cm⁻¹.

Imidazole Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic imidazole ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.net

tert-Butyl Bending: Characteristic bending vibrations for the tert-butyl group (e.g., umbrella mode) are expected around 1370 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

These spectra serve as a molecular fingerprint, useful for confirming the identity of a synthesized compound and for analyzing conformational details.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound.

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy Type
Aromatic C-H Stretch3150 - 3050FTIR, Raman
Aliphatic C-H Stretch2950 - 2850FTIR, Raman
Imidazole Ring (C=C, C=N) Stretch1600 - 1400FTIR, Raman
CH₃ Bending (tert-butyl)~1370FTIR
C-Br Stretch600 - 500FTIR, Raman

Despite a comprehensive search for scientific literature, no specific theoretical or computational chemistry studies detailing the properties and behavior of this compound could be located. The requested detailed analysis for each specified subsection—including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, computational modeling of reaction pathways, molecular dynamics simulations, and Quantitative Structure-Property Relationship (QSPR) studies—is contingent upon the existence of published research on this particular compound.

As no such studies were found, it is not possible to provide the thorough, informative, and scientifically accurate content as stipulated in the instructions. The generation of data tables and detailed research findings is therefore unachievable.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for bromo-substituted imidazoles often rely on multi-step processes that may involve hazardous reagents and generate significant waste. The synthesis of related compounds, such as 4-bromo-1,2-dimethyl-1H-imidazole, has highlighted challenges including the formation of regioisomeric mixtures and modest yields, necessitating more efficient and scalable methods. thieme.de A key future direction is the development of novel, more sustainable synthetic routes to 4-bromo-1-tert-butyl-1H-imidazole.

Research in this area could focus on:

Halide-Free Synthesis: Inspired by sustainable routes for ionic liquids, developing a "halide-free" synthesis could significantly improve the environmental footprint. researchgate.net This might involve innovative C-H activation and bromination techniques that avoid traditional brominating agents.

Biocatalysis: Exploring enzymatic pathways for the synthesis could offer a highly selective and environmentally benign alternative to traditional chemical methods.

Synthetic ApproachPotential AdvantagesKey Research Challenge
Direct C-H Bromination Atom economy, reduced stepsAchieving high regioselectivity at the C4 position
Enzymatic Synthesis High selectivity, mild conditionsIdentifying or engineering a suitable enzyme
Microwave-Assisted Synthesis Rapid reaction times, improved yieldsProcess optimization and scalability

Exploration of Unconventional Reactivity Patterns

The reactivity of bromo-imidazoles is typically dominated by well-established transformations like Suzuki, Heck, and Sonogashira cross-coupling reactions at the bromine-bearing carbon. However, the unique electronic and steric properties imparted by the tert-butyl group could enable unconventional reactivity patterns that remain to be explored.

Future research could investigate:

Tert-butyl as a Directing or Labile Group: Investigating reactions where the bulky tert-butyl group directs metallation or other reactions to specific sites on the imidazole (B134444) ring. Alternatively, conditions could be explored where the tert-butyl group can be selectively removed, revealing a reactive N-H site and adding another layer of synthetic versatility.

Photoredox and Electrochemical Reactions: Utilizing light or electricity to drive novel transformations could unlock new reaction pathways that are not accessible through traditional thermal methods. This could lead to the development of new C-C and C-heteroatom bond-forming reactions.

Integration into Automated and Flow Chemistry Platforms

The precise control over reaction parameters offered by automated and flow chemistry platforms is ideal for optimizing the synthesis and reactions of complex molecules like this compound. The synthesis of related compounds has already seen benefits from optimization in continuous flow reactors.

Emerging opportunities include:

High-Throughput Screening: Employing automated platforms to rapidly screen a wide range of catalysts, solvents, and reaction conditions for cross-coupling reactions involving this compound. chemrxiv.org This can accelerate the discovery of optimal conditions for synthesizing libraries of imidazole derivatives.

Multi-step Continuous Synthesis: Developing a fully continuous process that starts from basic precursors and yields highly pure this compound without the need for manual isolation of intermediates. acs.org This would be particularly valuable for industrial-scale production.

Role in the Synthesis of Advanced Materials Precursors

While bromo-substituted imidazoles are known intermediates in the synthesis of complex organic molecules, the specific application of this compound as a precursor for advanced materials is a nascent field of research. Its structure suggests potential for creating materials with unique electronic, optical, or thermal properties.

Potential applications as a precursor include:

N-Heterocyclic Carbene (NHC) Ligands: After conversion of the brominated position, the resulting imidazole could be a precursor to bulky NHC ligands. These ligands are crucial in organometallic chemistry and catalysis, and the tert-butyl group could confer specific stability and reactivity to the metal complexes.

Organic Semiconductors: Imidazole-based structures are being explored for their potential in organic electronics. The this compound could serve as a key building block for constructing larger, conjugated systems with tailored electronic properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Ionic Liquids: Functionalization of the bromo-position could lead to the synthesis of novel ionic liquids with specific properties conferred by the tert-butyl imidazole core.

Material ClassPotential Role of this compoundDesired Property
Organometallic Catalysts Precursor to bulky N-heterocyclic carbene (NHC) ligandsEnhanced stability and catalytic activity
Organic Electronics Building block for conjugated imidazole-based polymersTunable bandgap and charge transport properties
Porous Materials Monomer for the synthesis of Metal-Organic Frameworks (MOFs)High surface area and selective gas adsorption

Predictive Modeling for Rational Design of Imidazole Derivatives

Computational chemistry and machine learning are powerful tools for accelerating the discovery of new molecules with desired properties. Applying these methods to this compound can guide the synthesis of new derivatives in a more rational and efficient manner. nih.gov

Future research in this domain could focus on:

Structure-Property Relationship Studies: Using Density Functional Theory (DFT) and other computational methods to model how modifications to the this compound structure would affect its electronic properties, reactivity, and potential interactions with biological targets or materials.

Virtual Screening: Creating virtual libraries of derivatives and using computational tools to predict their properties, such as binding affinity to a specific protein or suitability as an electronic material. This allows researchers to prioritize the most promising candidates for synthesis.

Reaction Outcome Prediction: Developing machine learning models that can predict the optimal conditions and outcomes for various reactions involving this compound, thus minimizing trial-and-error in the lab. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-1-tert-butyl-1H-imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of 1-tert-butyl-1H-imidazole using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in refluxing CCl₄ or DCM. Yield optimization requires precise temperature control (60–80°C) and stoichiometric excess of brominating agents (1.2–1.5 equiv.). Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Comparative studies show yields ranging from 65% to 85%, depending on solvent polarity and catalyst efficiency .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substitution patterns (e.g., tert-butyl group at δ 1.4 ppm, bromine-induced deshielding at C4).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 243.03 for C₇H₁₀BrN₂).
  • Elemental Analysis : Match calculated vs. observed C/H/N/Br percentages (±0.3% tolerance).
    Discrepancies may indicate incomplete bromination or byproducts .

Q. What preliminary biological screening methods are suitable for assessing this compound’s bioactivity?

  • Methodological Answer : Conduct in vitro assays such as:

  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme Inhibition : Fluorometric assays for kinases or proteases (e.g., EGFR inhibition studies).
    Initial data should be validated with triplicate replicates and positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The tert-butyl group enhances steric hindrance, slowing oxidative addition in palladium-catalyzed reactions. Optimize by:

  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for bulky substrates.
  • Solvent Choice : Employ toluene or dioxane at 80–100°C to balance solubility and reactivity.
  • Base Screening : K₂CO₃ or Cs₂CO₃ improves coupling efficiency (yields: 50–70%).
    Contrast with smaller substituents (e.g., methyl), which show faster kinetics but lower regioselectivity .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using:

  • Protein Preparation : Retrieve kinase structures (e.g., EGFR, PDB ID: 1M17) and optimize protonation states.
  • Ligand Parameterization : Assign charges (e.g., AM1-BCC) and generate conformers.
  • Free Energy Calculations : MM-GBSA to rank binding poses.
    Validate with experimental IC₅₀ values; discrepancies >1 log unit suggest force field limitations .

Q. How do researchers resolve contradictions in reported biological activities (e.g., antitumor vs. non-cytotoxic results)?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration).
  • Structural Analog Comparison : Test derivatives (e.g., 4-chloro or 4-iodo analogues) to isolate bromine’s role.
  • Metabolic Stability : Assess compound degradation in cell media via LC-MS.
    For example, low solubility (<10 µM) may artifactually reduce cytotoxicity in certain assays .

Q. What strategies enable selective functionalization of the imidazole ring without disturbing the tert-butyl group?

  • Methodological Answer :

  • Protection/Deprotection : Use TBS or Boc groups for temporary protection of reactive sites.
  • Directed ortho-Metalation : Employ LDA or n-BuLi at −78°C to direct substitution to C2/C5 positions.
  • Microwave-Assisted Synthesis : Shorten reaction times (5–10 min) to minimize side reactions.
    Monitor regioselectivity via 1H^1H NMR; tert-butyl stability is confirmed by GC-MS post-reaction .

Key Recommendations for Researchers

  • Synthesis : Prioritize radical bromination with AIBN in DCM for scalability.
  • Characterization : Combine NMR and HRMS to detect trace impurities.
  • Biological Studies : Include solubility enhancers (e.g., DMSO/PBS) for consistent assay results.
  • Computational Modeling : Cross-validate docking results with experimental SAR data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.